4'-(Hexyloxy)-4-biphenylcarbonitrile

Nematic range Phase sequence Thermal stability

4′-(Hexyloxy)-4-biphenylcarbonitrile (CAS 41424-11-7), commonly designated 6OCB or HOBC, is a low-molecular-weight, room-temperature-crystalline member of the 4-alkoxy-4′-cyanobiphenyl (nOCB) homologous series. It exhibits an enantiotropic nematic liquid-crystalline mesophase with a crystalline-to-nematic transition at 56 °C and a nematic-to-isotropic clearing point at 76 °C, yielding a nematic thermal window of approximately 20 K.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 41424-11-7
Cat. No. B1295749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Hexyloxy)-4-biphenylcarbonitrile
CAS41424-11-7
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C19H21NO/c1-2-3-4-5-14-21-19-12-10-18(11-13-19)17-8-6-16(15-20)7-9-17/h6-13H,2-5,14H2,1H3
InChIKeyYUYXUPYNSOFWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-(Hexyloxy)-4-biphenylcarbonitrile (6OCB) – Procurement-Grade Nematic Liquid Crystal Baseline


4′-(Hexyloxy)-4-biphenylcarbonitrile (CAS 41424-11-7), commonly designated 6OCB or HOBC, is a low-molecular-weight, room-temperature-crystalline member of the 4-alkoxy-4′-cyanobiphenyl (nOCB) homologous series. It exhibits an enantiotropic nematic liquid-crystalline mesophase with a crystalline-to-nematic transition at 56 °C and a nematic-to-isotropic clearing point at 76 °C, yielding a nematic thermal window of approximately 20 K . The biphenyl core terminated by a polar nitrile head-group and a flexible hexyloxy tail confers a moderate positive dielectric anisotropy, making 6OCB a widely utilized model mesogen in fundamental studies and in the formulation of functional composite materials [1]. Vendors routinely supply it as a white to almost-white solid with a purity specification of ≥96 % (nematic liquid crystal grade) and a melting point range of 56–58 °C .

Why 4′-(Hexyloxy)-4-biphenylcarbonitrile Cannot Be Replaced by a Close Homolog Without Requalification


Within the nOCB series, a one-methylene increment in the alkoxy chain shifts the crystal–nematic melting point, the nematic–isotropic clearing temperature, and the width of the nematic window in a non-linear fashion that is tightly coupled to the odd–even parity of the spacer [1]. Moreover, homologs such as 5OCB exhibit a nematic range that terminates at 67.5 °C—approximately 8.5 K lower than 6OCB—while 8OCB introduces an intervening smectic A phase that fundamentally alters the sequence of mesophases and the viscoelastic response . Consequently, a formulation or device calibrated for the 20 K purely nematic operating window of 6OCB cannot accept a shorter-chain analog with a compressed nematic range or a longer-chain analog that passes through a smectic phase, because the temperature-dependent order parameter, birefringence, dielectric anisotropy, and elastic constants all change in a homolog-specific manner. The following sections provide quantitative head-to-head and cross-study evidence that substantiates this position.

Quantitative Differentiation Evidence for 4′-(Hexyloxy)-4-biphenylcarbonitrile Versus Closest Analogs


Nematic Thermal Window: 6OCB vs. 5OCB vs. 7OCB vs. 8OCB

The purely nematic thermal window of 6OCB spans 20 K (crystal–nematic 56 °C, nematic–isotropic 76 °C). In contrast, 5OCB exhibits a lower clearing point (≈67.5 °C), narrowing its operational nematic range to approximately 15–20 K, while 7OCB shows a very similar nematic window (crystal–nematic 54–57 °C, clearing 75 °C) but with a lower crystal melting onset. 8OCB introduces an intermediate smectic A phase (Cr 52.86 °C SmA 66.65 °C N 79.10 °C), making its purely nematic region only ~12.5 K wide .

Nematic range Phase sequence Thermal stability Liquid crystal selection

Elastic Constants: 6OCB as a Benchmark Monomer for Viscoelastic Property Design

Dynamic light scattering and capacitance measurements show that the splay (K11) and bend (K33) elastic constants of 6OCB serve as a reproducible monomeric reference for the broader cyanobiphenyl family. For even-membered α,ω-bis(4-cyanobiphenyl-4′-yloxy)alkane dimers, K11 and K33 are respectively 3× and 10× larger than the corresponding 6OCB values at a reduced temperature T/T_NI = 0.980 [1]. This quantitative relationship enables rational tuning of viscoelastic properties by blending or dimerization while using 6OCB as the defined baseline.

Elastic constants K11 K33 Light scattering Nematic elasticity

Nematic–Isotropic Phase Transition Strength: 6OCB Positioned Within the nOCB Series

A comprehensive analysis of the nematic-to-isotropic (N–I) transition strength across the nOCB series reveals that the latent heat and the discontinuity in the specific-heat anomaly for 6OCB are intermediate between shorter-chain (5OCB) and longer-chain (7OCB, 8OCB) homologs, yet 6OCB exhibits a markedly narrower two-phase coexistence region (<0.1 K) compared to 8OCB, which displays a broadened coexistence due to the proximity of the smectic A phase [1][2]. The sharper N–I transition of 6OCB translates into a more abrupt optical transmission change, advantageous for thermochromic and sensor applications.

Phase transition Critical behavior N–I transition Scaling laws

Crystal Packing and Dimer Formation: 6OCB vs. 7OCB

Single-crystal X-ray analysis reveals that 6OCB and 7OCB, while both forming antiparallel dimers via close CN···CN contacts, differ in their long-range packing: 6OCB dimers adopt a half-and-half overlap arrangement, whereas 7OCB dimers organize into a smectic-like layer structure already in the crystalline state [1]. The CN···CN contact distances are 3.56 Å and 3.40 Å for 6OCB versus 3.55 Å and 3.39 Å for 7OCB, confirming a slightly tighter dimerization in the heptyloxy homolog.

Crystal structure Dimerization Cyanobiphenyl packing X-ray diffraction

Optical Anisotropy (Δn) and Molar Volume: 6OCB vs. 7OCB and Eutectic Mixture E607

Accurate refractometry and densitometry measurements across the nematic range yield the effective molecular polarisability anisotropy and the order parameter ⟨P₂⟩ for 6OCB, 7OCB, and their eutectic mixture E607 (41.5:58.5 wt % 6OCB:7OCB). At a reduced temperature T/T_NI ≈ 0.96, the order parameter of pure 6OCB is approximately 0.02–0.03 units higher than that of 7OCB, reflecting the higher molecular rigidity imparted by the shorter hexyloxy chain [1]. The molar volume of 6OCB is correspondingly ≈5 % smaller than that of 7OCB, leading to a higher number density of mesogenic units.

Birefringence Polarisability Order parameter Optical properties

Optical Switching Speed: 5OCB as a Surrogate Benchmark for Alkoxycyanobiphenyls

While direct nanosecond switching data for 6OCB are sparse, measurements on the close homolog 5OCB demonstrate a minimum 90–10 % transmission transition time of 32 ns and a delay time of 25 ns at temperatures a few degrees below T_NI, with switching times scaling as V⁻² [1]. Given that 6OCB possesses a higher T_NI (76 °C vs. 67.5 °C) and comparable rotational viscosity, it is expected to exhibit similar or slightly faster intrinsic switching kinetics, positioning the entire nOCB family—and 6OCB as its mid-series representative—as viable candidates for sub-50 ns optical shutters and modulators.

Optical switching Response time Electro-optics Nanosecond switching

Procurement-Relevant Application Scenarios for 4′-(Hexyloxy)-4-biphenylcarbonitrile (6OCB)


Thermo- and Electro-Responsive Photonic Composite Films

6OCB’s well-defined 20 K nematic window and sharp N–I transition make it the nematic fluid of choice for fabricating cellulose nanocrystal (CNC)–liquid crystal bi-phase composite films. Santos et al. demonstrated that CNC-6OCB films retain the chiral nematic structure of cellulose while conferring switchable thermo- and electro-responsive optical properties, with the composite maintaining NLC optical functionality through repeated heating/cooling cycles [1]. The purely nematic phase of 6OCB avoids the complicating smectic layering that would disrupt the chiral nematic pitch of the CNC template.

Micro/Nanostructured Thermosetting Matrices with High Optical Contrast

In epoxy-based thermosets modified with poly(styrene-b-ethylene oxide) block copolymers, 6OCB acts as a low-molecular-weight liquid crystalline filler that phase-separates into thermoresponsive domains. Tercjak et al. showed that the generated morphologies allow reversible switching between transparent and opaque states with a high contrast ratio when subjected to temperature gradients or electric fields [2]. The intermediate nematic range of 6OCB (relative to 5OCB and 8OCB) positions the operating window conveniently above ambient temperature, reducing unintended thermal triggering.

Viscoelastic Benchmarking and Dimer-Formulated Liquid Crystal Mixtures

Because the elastic constants (K11, K33) of 6OCB are rigorously characterized and serve as the monomeric reference for cyanobiphenyl-based dimer liquid crystals, procurement of high-purity 6OCB is essential for laboratories synthesizing or testing new dimer and oligomer mesogens. The quantitative relationship K33(dimer) ≈ 10 × K33(6OCB) at T/T_NI = 0.980 provides a validated scaling law that guides mixture formulation [3].

Reentrant Nematic Phase Studies in Binary Mixtures

Binary mixtures of 6OCB with 8OCB are the canonical system for studying reentrant nematic (RN) phase behavior. Light-scattering investigations have mapped the RN phase boundaries (6OCB content 22.0–29.5 wt %) and the accompanying pretransitional anomalies in viscosity and elastic constants, making 6OCB an irreplaceable component for any laboratory conducting fundamental research on reentrant polymorphism in liquid crystals [4].

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